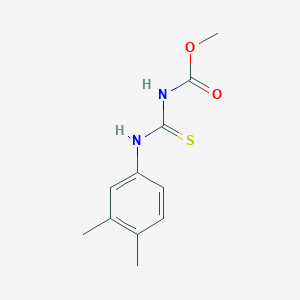![molecular formula C20H23N3O3S2 B318624 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B318624.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a sulfonyl group, and a carbamothioyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the carbamothioyl group and the attachment of the 2,2-dimethylpropanamide moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea shares similarities with other indole derivatives and sulfonyl-containing compounds.
- Compounds such as this compound and this compound exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O3S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-20(2,3)18(24)22-19(27)21-15-8-10-16(11-9-15)28(25,26)23-13-12-14-6-4-5-7-17(14)23/h4-11H,12-13H2,1-3H3,(H2,21,22,24,27) |
InChI Key |
DAWUUNCTSPYHGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-4-[(anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B318541.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B318544.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-phenylpropanamide](/img/structure/B318545.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B318546.png)
![N-allyl-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B318547.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B318550.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B318551.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B318554.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B318556.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B318557.png)
![2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318558.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylfuran-2-carboxamide](/img/structure/B318559.png)

![2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318565.png)
